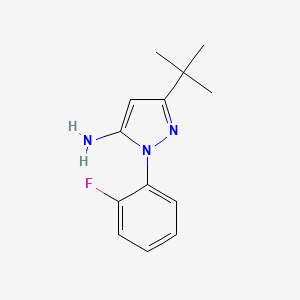

5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(2-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUZCLHYTJLOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375613 | |

| Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-86-6 | |

| Record name | 3-tert-Butyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of this compound, a substituted aminopyrazole of significant interest in medicinal chemistry and drug development. The document outlines the strategic approach, mechanistic underpinnings, and a detailed, field-proven experimental procedure for its preparation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering insights into the practical execution and theoretical basis of this important transformation. The pyrazole ring is a key structural motif in many pharmaceuticals, and the specific substitution pattern of the target molecule makes it a valuable intermediate for further chemical elaboration.[1][2]

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[3][4] The target molecule, this compound, incorporates several key structural features: a bulky tert-butyl group that can enhance metabolic stability, a 2-fluorophenyl substituent which can modulate electronic properties and bioavailability, and a reactive amino group that serves as a handle for further derivatization.

The synthetic strategy detailed herein is a classical and highly efficient approach to the pyrazole core: the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[5][6] This method is widely employed due to its reliability, operational simplicity, and the ready availability of the starting materials. The chosen precursors for this synthesis are pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and (2-fluorophenyl)hydrazine.

Mechanistic Rationale

The formation of the 3-aminopyrazole ring proceeds through a well-established reaction pathway. The causality behind the experimental choices is rooted in the fundamental principles of nucleophilic addition and intramolecular cyclization.

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of (2-fluorophenyl)hydrazine onto the electrophilic carbonyl carbon of pivaloylacetonitrile. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine moiety onto the nitrile carbon. Tautomerization of the resulting imine then yields the stable, aromatic 3-aminopyrazole product.

Caption: Reaction mechanism for the synthesis of the target aminopyrazole.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 3-aminopyrazoles.[7][8]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| Pivaloylacetonitrile | 125.17 | 10.0 | 1.25 g |

| (2-Fluorophenyl)hydrazine HCl | 162.60 | 10.0 | 1.63 g |

| Sodium Acetate | 82.03 | 11.0 | 0.90 g |

| Ethanol (absolute) | - | - | 50 mL |

| Ethyl Acetate | - | - | For work-up |

| Saturated Brine | - | - | For work-up |

| Anhydrous Magnesium Sulfate | - | - | For drying |

| n-Hexane | - | - | For precipitation |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (1.25 g, 10.0 mmol), (2-fluorophenyl)hydrazine hydrochloride (1.63 g, 10.0 mmol), sodium acetate (0.90 g, 11.0 mmol), and absolute ethanol (50 mL). The sodium acetate is used to liberate the free hydrazine from its hydrochloride salt in situ.

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is partitioned between ethyl acetate (50 mL) and saturated brine (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: The combined organic layers are washed with saturated brine (2 x 25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization or column chromatography. For recrystallization, the crude material can be dissolved in a minimal amount of hot ethyl acetate, followed by the addition of n-hexane until turbidity is observed. Cooling the mixture should induce crystallization of the pure product.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 80-95%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound can be reliably achieved through the cyclocondensation of pivaloylacetonitrile and (2-fluorophenyl)hydrazine. This guide provides a robust and well-grounded protocol, suitable for implementation in a standard organic chemistry laboratory. The principles and techniques described herein are foundational to the synthesis of a wide array of substituted pyrazoles, which continue to be a fertile ground for the discovery of new therapeutic agents.

References

-

Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]

-

Wikipedia. Thorpe reaction. Available from: [Link]

-

Chem-Station Int. Ed. Thorpe-Ziegler Reaction. (2014-03-02). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]

-

L.S.College, Muzaffarpur. Thorpe reaction. (2020-09-24). Available from: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

- Google Patents. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

-

YouTube. synthesis of pyrazoles. (2019-01-19). Available from: [Link]

-

PrepChem.com. Synthesis of 3-amino-5-t-butylpyrazole. Available from: [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine

An In-Depth Technical Guide to the Physicochemical Characterization of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine

Abstract

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] this compound is a compound of significant interest, incorporating key structural motifs—a bulky tert-butyl group, a bioisosteric fluorine atom, and a primary amine—that are known to modulate pharmacological activity and pharmacokinetic profiles. This guide provides a comprehensive framework for the in-depth physicochemical characterization of this molecule. We move beyond a simple data sheet to deliver a strategic overview of the critical experimental methodologies and the scientific rationale behind them. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into determining the properties that govern a compound's journey from a promising candidate to a viable therapeutic.

Molecular Profile and Structural Significance

The foundational step in characterizing any new chemical entity (NCE) is to establish its molecular identity and understand how its structure influences its potential behavior. The subject compound's architecture is a deliberate combination of functional groups, each contributing to its overall physicochemical nature.

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its metabolic stability and ability to participate in hydrogen bonding.[4] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5]

-

5-tert-Butyl Group: This bulky, lipophilic group can provide steric hindrance, potentially protecting the pyrazole core from metabolic degradation. It significantly influences the molecule's lipophilicity and how it fits into target protein binding pockets.

-

2-(2-fluoro-phenyl) Group: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[6][7] Its position on the phenyl ring is critical for its electronic and steric effects.

-

3-ylamine Group: This primary amine is a key hydrogen bond donor and a basic center, meaning the molecule's charge and, consequently, its solubility and permeability will be highly dependent on pH.[8]

Table 1: Core Molecular Attributes

| Property | Value | Source / Method |

|---|---|---|

| IUPAC Name | 5-(tert-butyl)-2-(2-fluorophenyl)-2H-pyrazol-3-amine | IUPAC Nomenclature |

| Molecular Formula | C₁₇H₁₈FN₃ | Elemental Composition |

| Molecular Weight | 283.35 g/mol | Calculated |

| Chemical Structure | ChemDraw | |

| Predicted cLogP | 3.5 - 4.5 | Computational (e.g., ALOGPS, ChemDraw) |

| Predicted pKa (Basic) | 4.0 - 5.0 (for the pyrazol-3-ylamine moiety) | Computational (e.g., ACD/Labs) |

| Predicted Polar Surface Area (PSA) | 54.8 Ų | Computational |

Note: Predicted values are essential for initial assessment but must be confirmed by experimental determination.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[9][10] It governs membrane permeability, plasma protein binding, solubility, and metabolic clearance, directly impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][11][12] The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the industry standard for its measurement.[13]

Experimental Methodology: The Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4), mimicking the body's lipid and aqueous environments.[14][15] While labor-intensive, its directness and reliability make it the definitive method.[15][16]

Causality Behind the Method: The choice of n-octanol is critical; its amphiphilic nature, with both a polar hydroxyl head and a long alkyl chain, effectively simulates the complex environment of a biological membrane. Using a phosphate-buffered saline (PBS) at pH 7.4 is essential for ionizable compounds like our target molecule, as it mimics physiological pH and determines the ratio of ionized to non-ionized species, which is what the LogD value represents.[13][14]

Caption: Workflow for LogD determination using the shake-flask method.

Detailed Protocol: Shake-Flask LogD Determination

-

Preparation of Phases: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (pH 7.4). Allow the layers to separate overnight to ensure mutual saturation.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS phase, 1000 µL of the pre-saturated n-octanol phase, and 10 µL of the 10 mM compound stock solution.

-

Equilibration: Seal the vial and place it on a rotator. Mix for 1-2 hours at room temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure a sharp and complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Self-Validation Step: To avoid cross-contamination, which can be an issue with viscous octanol, it is prudent to perform a "blank" aspiration of the opposite phase before sampling each layer.[15]

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed from the gastrointestinal tract.[17] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[10][17] It is crucial to differentiate between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is determined over a longer period (e.g., 24-48 hours) and is the most reliable value for formulation development.[18][19]

-

Kinetic Solubility: Measured in a high-throughput manner where a compound is added from a DMSO stock into an aqueous buffer. It measures the concentration at which the compound precipitates under non-equilibrium conditions and is useful for ranking compounds in early discovery.[20]

Experimental Methodology: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility by agitating an excess of the solid compound in an aqueous buffer until equilibrium is reached.

Causality Behind the Method: Using an excess of the solid material is critical to ensure that a saturated solution is formed and that it is in equilibrium with the solid phase.[18] The extended incubation time (≥24 hours) allows for the dissolution and potential phase transitions of the solid to stabilize, providing the true, lowest-energy solubility value. Filtering the sample before analysis is a mandatory step to separate the dissolved compound from any remaining solid particles, ensuring an accurate measurement of the soluble fraction.

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol: Thermodynamic Solubility Assay

-

Setup: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) to assess pH-dependent solubility. A visual excess of solid should be apparent.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.

-

Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles. Self-Validation Step: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Quantification: Prepare a standard curve of the compound in the same buffer (if possible) or a suitable solvent. Quantify the concentration of the compound in the filtrate using a validated HPLC-UV method against the standard curve.

-

Reporting: The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

Summary and Implications for Drug Development

The are not merely data points; they are predictive indicators of its in vivo behavior. A comprehensive understanding of these attributes is essential for making informed decisions throughout the drug development pipeline.[11][21]

Table 2: Target Physicochemical Profile and Its Implications

| Parameter | Target Range/Value | Implication for Drug Development |

|---|---|---|

| LogD (pH 7.4) | 2.0 - 4.0 | Optimal Permeability: Balances lipid membrane crossing with sufficient aqueous solubility. Values >5 can lead to poor solubility and high plasma protein binding.[13][16] |

| Aqueous Solubility | > 50 µg/mL | Oral Absorption: Higher solubility is required for good oral bioavailability, especially for high-dose drugs. Low solubility may necessitate enabling formulations (e.g., amorphous solid dispersions, particle size reduction).[17] |

| pKa | 4.0 - 5.0 | pH-Dependent Effects: As a weak base, the compound will be mostly ionized in the acidic environment of the stomach (pH 1-3) enhancing solubility, and mostly neutral in the intestine (pH 6-7.5), favoring absorption. |

| Overall Profile | - | The interplay of these properties dictates the compound's "drug-likeness." A high LogD combined with low solubility, for instance, would be a red flag, suggesting potential issues with both dissolution and bioavailability that must be addressed through chemical modification or advanced formulation strategies.[9] |

By systematically determining these core properties using robust, well-rationalized protocols, research and development teams can de-risk their projects, optimize lead candidates more effectively, and ultimately increase the probability of clinical success.

References

-

PubChem. (n.d.). tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. Retrieved from [Link]

-

Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- - Substance Details. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]

-

G.M. Kypreos, et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF. Retrieved from [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Mendoza-Sánchez, R., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

-

International Journal of Pharmaceutical & Biological Archives. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. jocpr.com [jocpr.com]

- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 11. fiveable.me [fiveable.me]

- 12. physchem.org.uk [physchem.org.uk]

- 13. enamine.net [enamine.net]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. bmglabtech.com [bmglabtech.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine as a Checkpoint Kinase 1 (CHK1) Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine, a molecule belonging to this privileged class. In the absence of direct experimental data for this specific compound, this document posits a scientifically-grounded, hypothesized mechanism of action based on extensive structure-activity relationship (SAR) data from analogous pyrazole-based compounds. We propose that this compound functions as an inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway and a high-value target in oncology.[1][3][4] This guide will provide a comprehensive overview of the role of CHK1 in cancer, the molecular basis for its inhibition by pyrazole-containing molecules, and a detailed roadmap for the experimental validation of this hypothesis.

Introduction: The Pyrazole Scaffold and the Rationale for Targeting CHK1

The pyrazole ring system is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a highly effective hinge-binding moiety.[2] Given the structural alerts within this compound and the extensive literature on similar compounds, we hypothesize its primary mechanism of action is the inhibition of CHK1.

Checkpoint Kinase 1 (CHK1) is a master regulator of the cell cycle, ensuring genomic integrity.[5][6] In response to DNA damage, CHK1 is activated and halts cell cycle progression to allow time for DNA repair.[7][8] Many cancer cells, particularly those with mutations in the tumor suppressor p53, become heavily reliant on the CHK1-mediated checkpoint to survive the intrinsic genomic instability that drives their proliferation.[6] Therefore, inhibiting CHK1 in such cancer cells can abrogate this crucial checkpoint, leading to uncontrolled entry into mitosis with damaged DNA, a process termed mitotic catastrophe, which ultimately results in cell death.[9] This makes CHK1 a prime therapeutic target, and its inhibitors are being actively investigated as both monotherapies and in combination with DNA-damaging chemotherapies.[10][11]

The Target: Checkpoint Kinase 1 (CHK1) and the DNA Damage Response

CHK1 is a central transducer kinase in the ATR-CHK1 signaling pathway, which is primarily activated by single-strand DNA breaks and replication stress.[8][12] Upon activation by the upstream kinase ATR, CHK1 phosphorylates a host of downstream substrates, including the CDC25 family of phosphatases.[12][13] This phosphorylation marks CDC25 for degradation, preventing the activation of Cyclin-Dependent Kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle.[12]

By inhibiting CHK1, the "brakes" on the cell cycle are removed. Cancer cells, which often experience high levels of replication stress, are then unable to arrest their proliferation in the face of DNA damage, leading to genomic instability and apoptosis.[7]

Figure 1: Hypothesized signaling pathway of CHK1 inhibition.

Proposed Molecular Mechanism of Action

We propose that this compound acts as an ATP-competitive inhibitor of CHK1. The pyrazole core is expected to form critical hydrogen bonds with the hinge region of the CHK1 kinase domain, a common binding mode for this scaffold.[2] The tert-butyl group at the 5-position likely occupies a hydrophobic pocket, enhancing binding affinity. The 2-(2-fluoro-phenyl) moiety can further modulate selectivity and potency through interactions with other residues in the active site. By occupying the ATP-binding pocket, the compound prevents the phosphorylation of CHK1's substrates, thereby abrogating its function.[7]

Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a CHK1 inhibitor, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical assays to cell-based target engagement and finally to phenotypic outcomes.

Figure 2: A tiered experimental workflow for validation.

4.1. Tier 1: In Vitro Biochemical Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant CHK1 and to quantify its potency (IC50).

Protocol: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Reconstitute recombinant human CHK1 enzyme in kinase buffer.

-

Prepare a substrate solution containing a CHK1-specific peptide substrate (e.g., CHKtide) and ATP in kinase buffer.[14][15]

-

Serially dilute this compound in DMSO, then further dilute in kinase buffer to create a range of concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of the CHK1 enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[15]

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[15]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

| Parameter | Example Value |

| Recombinant CHK1 | 5 ng/reaction |

| CHKtide Substrate | 0.2 µg/µL |

| ATP Concentration | 50 µM |

| Incubation Time (Kinase) | 60 minutes |

| Incubation Temperature | 30°C |

4.2. Tier 2: Cellular Target Engagement Assay

Objective: To confirm that the compound inhibits CHK1 activity within a cellular context.

Protocol: Western Blot for CHK1 Autophosphorylation

Activation of CHK1 involves its autophosphorylation at Serine 296 (pCHK1 S296).[13] A potent inhibitor should reduce this signal.

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., U-2 OS osteosarcoma cells) in appropriate media.[16]

-

Treat cells with a range of concentrations of this compound (centered around the biochemically determined IC50) for 2-4 hours. Include a DMSO vehicle control.

-

Optional: To induce CHK1 activity, pre-treat cells with a DNA-damaging agent like gemcitabine before adding the inhibitor.[17]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for pCHK1 (S296).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin) to ensure equal protein loading.[18]

-

-

Data Analysis:

-

Quantify the band intensities for pCHK1 and total CHK1.

-

A dose-dependent decrease in the ratio of pCHK1 to total CHK1 indicates cellular target engagement.

-

4.3. Tier 3: Cellular Phenotypic Assays

Objective: To determine the effect of CHK1 inhibition on cancer cell viability and proliferation.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure metabolic activity as a proxy for cell viability.[19][20]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

-

Assay Procedure (MTT Example):

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the viability against the log of the compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in viability).

-

Data Interpretation and Structure-Activity Relationship (SAR) Insights

A successful outcome from this workflow would be a low nanomolar IC50 value in the biochemical assay, followed by a clear reduction in pCHK1 (S296) in the Western blot at concentrations consistent with the IC50.[4] This on-target activity should then translate to a potent EC50 in the cell viability assay, confirming that CHK1 inhibition leads to a cytotoxic or anti-proliferative phenotype.

Further SAR studies could explore modifications to the phenyl ring (e.g., altering the position or nature of the fluorine substituent) or the tert-butyl group to optimize potency, selectivity, and pharmacokinetic properties. For instance, replacing the tert-butyl group with other lipophilic moieties could improve binding affinity or alter metabolic stability.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet published, its chemical structure strongly suggests a role as a kinase inhibitor. Based on a wealth of data for related pyrazole compounds, this guide puts forth the testable hypothesis that it functions as a CHK1 inhibitor. The detailed experimental workflows provided herein offer a clear and robust path for researchers to validate this hypothesis, determine the compound's potency, and confirm its mechanism of action in a cellular context. Successful validation would position this molecule as a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.

References

-

ResearchGate. In vitro kinase assay conditions. [Download Table]. [Link]

-

Zhang Y, Hunter T. Roles of Chk1 in cell biology and cancer therapy. Int J Cancer. 2014;134(5):1013-1023. [Link]

-

NIH. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. [Link]

-

Krol E, Staron K, Zylinska L. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands-computational investigations. J Mol Model. 2020;26(6):142. [Link]

-

Dai Y, Grant S. New insights into checkpoint kinase 1 (Chk1) in the DNA damage response (DDR) signaling network: rationale for employing Chk1 inhibitors in cancer therapeutics. Clin Cancer Res. 2010;16(2):376-383. [Link]

-

BioWorld. IMPACT Therapeutics synthesizes CHK1 inhibitors. Published March 26, 2021. [Link]

-

Niida H, Nakanishi M. Checkpoint kinase 1 (Chk1)-short is a splice variant and endogenous inhibitor of Chk1 that regulates cell cycle and DNA damage checkpoints. Proc Natl Acad Sci U S A. 2011;108(51):20531-20536. [Link]

-

MDPI. Transcriptional Profiling Reveals Lineage-Specific Characteristics in ATR/CHK1 Inhibitor-Resistant Endometrial Cancer. [Link]

-

SignalChem. CHK1 Kinase Enzyme System Datasheet. [Link]

-

Zhang Y, Hunter T. Roles of Chk1 in Cell Biology and Cancer Therapy. Int J Cancer. 2014;134(5):1013-1023. [Link]

-

Dwyer MP, Paruch K, Labroli M, et al. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorg Med Chem Lett. 2011;21(1):467-470. [Link]

-

Patsnap Synapse. What are Chk inhibitors and how do they work? Published June 21, 2024. [Link]

-

NIH. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions. [Link]

-

NIH National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

-

Lee J, Kim H, Lee YS, et al. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors. J Biomol Screen. 2011;16(5):546-554. [Link]

-

NIH. CHK1 kinase activity assay. [Link]

-

NIH. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage. [Link]

-

Chen Z, Xiao Z, Chen J. Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cell Mol Life Sci. 2012;69(20):3445-3453. [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

ResearchGate. A, Chk1, Chk2, and actin protein levels were detected by Western blot... [Link]

-

ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

-

Clinical Cancer Research. New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. [Link]

-

YouTube. Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

Molecular and Cellular Biology. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage. [Link]

-

Current Pharmaceutical Design. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands-computational investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. Roles of Chk1 in cell biology and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Strategic Synergy of Fluorine and the Pyrazole Scaffold

In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—confer remarkable advantages upon parent molecules. These advantages include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2][3] When this versatile halogen is introduced into the pyrazole ring, a privileged heterocyclic scaffold known for its broad spectrum of biological activities, the resulting fluorinated pyrazole derivatives often exhibit significantly enhanced potency and a more desirable pharmacokinetic profile.[4][5]

This technical guide provides an in-depth exploration of the biological activities of fluorinated pyrazole derivatives, with a focus on their applications as anticancer, antimicrobial, and insecticidal agents. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the field but also actionable, field-proven insights into the experimental design, synthesis, and evaluation of these promising compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.

I. Anticancer Activity: Targeting the Engines of Malignancy

The pyrazole moiety is a key pharmacophore in a number of approved anticancer drugs.[6] The introduction of fluorine can further enhance their efficacy by modulating their interaction with cancer-specific targets.

Mechanism of Action: The Case of COX-2 Inhibition

A prominent example of a fluorinated pyrazole derivative with anticancer and anti-inflammatory properties is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[7][8] COX-2 is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis by synthesizing prostaglandins.[4][9] Celecoxib, with its trifluoromethyl (-CF3) group, binds with high affinity to a hydrophilic pocket near the active site of COX-2, leading to its inhibition.[10] This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key factor in its therapeutic window, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8] The anti-cancer effects of celecoxib are also attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[9]

Caption: Mechanism of action of Celecoxib.

Structure-Activity Relationship (SAR) Insights

For pyrazole-based anticancer agents, SAR studies have revealed several key insights:

-

Substitution at N-1 and C-5: The nature of the substituents on the pyrazole ring is critical for activity. For many kinase inhibitors, a substituted phenyl ring at the N-1 position is essential for binding to the ATP-binding pocket.

-

The Role of the Trifluoromethyl Group: The -CF3 group, as seen in Celecoxib, can enhance binding affinity and metabolic stability. Its electron-withdrawing nature can also influence the pKa of adjacent functional groups, affecting solubility and cell permeability.[11]

-

Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidines or indoles, has led to the development of potent dual inhibitors targeting multiple signaling pathways in cancer cells.[12]

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyrazole Derivative

The following is a representative protocol for the synthesis of a 4-(trifluoromethyl)pyrazole derivative, adapted from a copper-catalyzed cycloaddition method.[13]

Step 1: Reaction Setup

-

To an oven-dried Schlenk tube, add N-arylsydnone (0.5 mmol), Cu(OTf)2 (10 mol%), and phenanthroline (10 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous acetonitrile (2.0 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

Step 2: Addition of Reagents

-

Add 2-bromo-3,3,3-trifluoropropene (1.0 mmol) to the reaction mixture via syringe.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) dropwise to the mixture.

Step 3: Reaction and Workup

-

Stir the reaction mixture at 35 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-(trifluoromethyl)pyrazole derivative.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14][15]

Step 1: Cell Seeding

-

Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

-

Trypsinize the cells and perform a cell count.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

Step 2: Compound Treatment

-

Prepare a stock solution of the test compound in DMSO.

-

Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours.

Step 3: MTT Addition and Formazan Solubilization

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

Step 4: Data Acquisition and Analysis

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Celecoxib | Colon Cancer (HT-29) | 46.7 | [16] |

| Compound 6 | Mammary Tumor | 0.00025 | [6] |

| Compound 33 | Breast Cancer (MCF-7) | <23.7 | [6] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

Fluorinated pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[17] The presence of fluorine can enhance their ability to penetrate microbial cell membranes and interact with essential enzymes.

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

-

Enzyme Inhibition: Inhibition of essential enzymes in microbial metabolic pathways.

-

Disruption of Cell Membrane Integrity: Interaction with the microbial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Biofilm Formation: Interference with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The introduction of fluorine or fluorinated alkyl groups can increase the lipophilicity of the molecule, which may enhance its ability to cross the microbial cell membrane.

-

Hybrid Molecules: Combining the pyrazole scaffold with other antimicrobial pharmacophores, such as thiazoles or dihydropyrimidinones, has been shown to result in synergistic or additive antimicrobial effects.[17]

-

Substitution Pattern: The position and nature of substituents on the pyrazole and any attached aromatic rings significantly influence the antimicrobial spectrum and potency.

Experimental Protocol: Synthesis of a Pyrazole-Clubbed Dihydropyrimidinone

This protocol is adapted for the synthesis of a hybrid molecule with potential antimicrobial activity.

Step 1: Synthesis of the Pyrazole Aldehyde

-

Synthesize the required fluorinated phenyl pyrazole aldehyde via established methods.

Step 2: Biginelli Condensation

-

In a round-bottom flask, combine the pyrazole aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice.

-

Filter the resulting solid, wash with cold water, and dry.

Step 3: Purification

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole-clubbed dihydropyrimidinone.

Experimental Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Step 1: Preparation of Bacterial Inoculum

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight at 37°C.

-

Dilute the overnight culture with fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

Step 2: Preparation of Test Compound Dilutions

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, add 100 µL of broth to each well.

-

Add 100 µL of the stock solution to the first well and perform serial twofold dilutions across the plate.

Step 3: Inoculation and Incubation

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours.

Step 4: Determination of MIC

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrazolylthiazoles | S. aureus | 62.5 - 125 | [20] |

| Pyrazole-dihydropyrimidinones | B. subtilis | 64 | [4] |

| Fluorinated Pyrazole Aldehydes | C. albicans | 64 | [4] |

III. Insecticidal Activity: A Neurotoxic Approach to Pest Control

Fluorinated pyrazoles are a cornerstone of the modern agrochemical industry, with fipronil being a prime example of a highly effective insecticide.[1][11][21]

Mechanism of Action: GABA Receptor Antagonism

Fipronil and related phenylpyrazole insecticides act as potent neurotoxins by targeting the central nervous system of insects.[1][11] Their primary mode of action is the antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channels (GABA receptors).[2] In insects, GABA is an inhibitory neurotransmitter. By blocking the chloride ion influx through these channels, fipronil prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system, paralysis, and ultimately, the death of the insect.[3][11] Fipronil exhibits a higher affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity.[21]

Caption: Mechanism of action of Fipronil.

Some newer fluorinated pyrazole insecticides, such as chlorantraniliprole, act on a different target: the ryanodine receptor, which is involved in calcium release in muscle cells.[9][22]

Structure-Activity Relationship (SAR) Insights

-

Phenyl Ring Substitution: The substitution pattern on the phenyl ring attached to the pyrazole is crucial for insecticidal activity. The presence of electron-withdrawing groups, such as trifluoromethyl and halogens, is often associated with high potency.

-

N-1 Substituent: The nature of the substituent at the N-1 position of the pyrazole ring can influence the compound's spectrum of activity against different insect species.

-

Lipophilicity and Systemic Activity: Modulating the lipophilicity of the molecule can affect its uptake and translocation within the plant, which is important for systemic insecticides.

Experimental Protocol: Synthesis of a Fipronil Analog

The synthesis of phenylpyrazole insecticides often involves a multi-step process. A key step is the formation of the pyrazole ring.

Step 1: Formation of the Pyrazole Ring

-

React a substituted phenylhydrazine with a suitable β-keto nitrile or β-keto ester. This is a classic Knorr pyrazole synthesis.

-

The specific substituents on both reactants will determine the final substitution pattern of the pyrazole ring.

Step 2: Functional Group Interconversions

-

Perform a series of reactions to introduce the required functional groups at the desired positions of the pyrazole and phenyl rings. This may include chlorination, trifluoromethylation, and cyanation reactions.

Step 3: Final Modification

-

Introduce the final substituent, for example, the trifluoromethylsulfinyl group in the case of fipronil, through a carefully controlled oxidation reaction.

Experimental Protocol: Insecticidal Activity Assay (Topical Application)

Step 1: Insect Rearing

-

Rear a susceptible strain of the target insect (e.g., houseflies, Musca domestica) under controlled laboratory conditions (temperature, humidity, and photoperiod).

Step 2: Compound Preparation

-

Prepare a stock solution of the test compound in acetone.

-

Make serial dilutions of the stock solution to obtain a range of concentrations.

Step 3: Topical Application

-

Immobilize adult insects by chilling them.

-

Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

Treat a control group with acetone only.

Step 4: Observation and Data Analysis

-

Place the treated insects in clean containers with food and water.

-

Assess mortality at 24 and 48 hours post-treatment.

-

Calculate the lethal dose 50 (LD50), the dose required to kill 50% of the test population, using probit analysis.

| Compound | Target Insect | LC50 (µg/mL) | Reference |

| Fipronil | Termites | 0.038 | |

| Compound 3f | Termites | 0.001 | |

| Compound 6h | Locusts | 47.68 |

IV. Conclusion and Future Perspectives

Fluorinated pyrazole derivatives represent a remarkably versatile and potent class of bioactive compounds. Their continued exploration holds immense promise for the discovery of next-generation therapeutics and crop protection agents. The strategic incorporation of fluorine into the pyrazole scaffold provides a powerful tool for fine-tuning the pharmacological and pharmacokinetic properties of these molecules.

Future research in this area will likely focus on:

-

Novel Scaffolds: The design and synthesis of new fluorinated pyrazole-containing scaffolds with improved potency and selectivity.

-

Multi-Targeting Agents: The development of derivatives that can modulate multiple biological targets simultaneously, offering a more holistic approach to treating complex diseases like cancer.

-

Combating Resistance: The design of new insecticides and antimicrobials with novel mechanisms of action to overcome the growing challenge of resistance.

-

Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for the production of these valuable compounds.

The in-depth understanding of the structure-activity relationships and mechanisms of action of fluorinated pyrazole derivatives, coupled with the application of robust and validated experimental protocols, will be paramount to unlocking their full therapeutic and agrochemical potential.

V. References

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2023). RSC Advances. [Link]

-

Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. (2009). British Journal of Pharmacology. [Link]

-

Fipronil. (n.d.). Wikipedia. [Link]

-

Fipronil- A Phenylpyrazole Pesticides. (2019). The Ohio State University. [Link]

-

What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019). RSC Advances. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Antibacterial Activity Test (MIC). (2023). Bio-protocol. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Molecules. [Link]

-

Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. (2025). Synthetic Communications. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals. [Link]

-

Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. (2019). Current Protocols in Pharmacology. [Link]

-

Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. (2019). researchmap. [Link]

-

Insect ryanodine receptors: molecular targets for novel pest control chemicals. (2009). Invertebrate Neuroscience. [Link]

-

Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae). (2022). Frontiers in Physiology. [Link]

-

Exploring the resistance-developing mutations on Ryanodine receptor in diamondback moth and binding mechanism of its activators using computational study. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. [Link]

Sources

- 1. Fipronil Technical Fact Sheet [npic.orst.edu]

- 2. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 4. news-medical.net [news-medical.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. ClinPGx [clinpgx.org]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 18. researchgate.net [researchgate.net]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fipronil - Wikipedia [en.wikipedia.org]

- 21. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Detection of ryanodine receptor G4911E and I4754M mutation sites and analysis of binding modes of diamide insecticides with RyR on Galeruca daurica (Coleoptera: Chrysomelidae) [frontiersin.org]

An In-depth Technical Guide to the Structural Analysis of 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of the novel pyrazole derivative, 5-tert-Butyl-2-(2-fluoro-phenyl)-2H-pyrazol-3-ylamine. Designed for researchers, scientists, and professionals in drug development, this document details a logical, multi-faceted workflow. It begins with a proposed synthesis, followed by in-depth spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide then outlines the definitive method of single-crystal X-ray crystallography and concludes with the application of computational chemistry for structural and spectral prediction. This integrated approach ensures a thorough and validated structural analysis, crucial for understanding the molecule's properties and potential applications.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and pharmacokinetic profiles.[3]

The target molecule of this guide, this compound, incorporates three key structural motifs that are anticipated to influence its chemical behavior and biological potential:

-

A 3-aminopyrazole core: This feature is common in compounds with diverse biological activities and provides a site for potential hydrogen bonding.[4]

-

A bulky tert-butyl group at the 5-position: This group can enhance metabolic stability and introduce specific steric interactions with biological targets.[5]

-

A 2-fluorophenyl substituent at the 2-position: The inclusion of a fluorine atom can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[6][7]

A rigorous structural analysis is paramount to confirming the identity, purity, and three-dimensional arrangement of this molecule, which is foundational for any subsequent research and development. This guide presents a systematic workflow for achieving this.

Caption: A logical workflow for the comprehensive structural analysis of the target molecule.

Synthesis and Purification

Proposed Synthetic Pathway

A likely precursor for the pyrazole ring is 4,4-dimethyl-3-oxopentanenitrile, which contains the requisite tert-butyl group and a nitrile function that can be converted to the 3-amino group. This would be reacted with (2-fluorophenyl)hydrazine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in ethanol, add (2-fluorophenyl)hydrazine (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a suitable acid, such as acetic acid or hydrochloric acid, to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Experimental Protocol: Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization: For obtaining high-purity crystalline material suitable for X-ray analysis, recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic Characterization

Spectroscopic methods provide the initial and crucial evidence for the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| tert-Butyl (CH₃) | ~1.3 | ~30 (CH₃), ~32 (Cq) | Singlet, 9H integration. Aliphatic region.[8] |

| Pyrazole H4 | ~6.0 - 6.5 | ~90 - 100 | Singlet, 1H. Electron-rich pyrazole ring.[8] |

| Amine (NH₂) | ~4.5 - 5.5 | - | Broad singlet, 2H. Exchangeable with D₂O. |

| 2-Fluorophenyl | ~7.2 - 7.6 | ~115 - 160 | Complex multiplet pattern due to H-H and H-F coupling. |

| Pyrazole C3-NH₂ | - | ~150 - 160 | Quaternary carbon attached to the amino group. |

| Pyrazole C5-tBu | - | ~160 - 170 | Quaternary carbon attached to the tert-butyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR: If necessary, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) to aid in definitive assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium, two bands for primary amine[9] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to strong |

| C=N, C=C Stretch (Ring) | 1620 - 1450 | Medium to strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight is C₁₃H₁₇FN₄ = 248.15 g/mol . A prominent molecular ion peak at m/z = 248 should be observed.

-

Major Fragments:

-

Loss of a methyl group from the tert-butyl moiety: [M - 15]⁺

-

Loss of the tert-butyl group: [M - 57]⁺

-

Fragmentation of the pyrazole or phenyl rings.

-

Caption: Predicted major fragmentation pathways for the target molecule in mass spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the sample using a high-resolution mass spectrometer to obtain an accurate mass measurement, which can confirm the elemental composition.

X-ray Crystallography for Definitive Structure Determination

While spectroscopic methods provide strong evidence, single-crystal X-ray diffraction is the gold standard for unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of the purified compound. This is often the most challenging step.

-

A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[11]

-

Other techniques include vapor diffusion and slow cooling of a saturated solution.

-

-

Crystal Selection and Mounting:

-

Select a suitable crystal (typically < 0.3 mm in all dimensions, transparent, and without visible defects) under a microscope.[11]

-

Mount the crystal on a goniometer head.

-

-

Data Collection:

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[10]

-

A full sphere of data is usually collected.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final structure.

-

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for corroborating experimental findings and providing deeper insight into the molecule's electronic properties.[12][13]

Caption: A typical workflow for DFT-based structural and spectral analysis.

Protocol for DFT Calculations

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Perform a geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[13]

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum and to predict the IR spectrum.

-

Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert the calculated shieldings to chemical shifts by referencing against a standard (e.g., tetramethylsilane).[14]

-

-

Analysis: Compare the calculated vibrational frequencies and NMR chemical shifts with the experimentally obtained spectra. A good correlation validates both the experimental assignments and the computational model.

Summary of Structural and Chemical Properties

A complete structural analysis will provide a wealth of information about this compound.

-